Dicyclopropyl(methoxy)acetate

Description

Methoxypropylacetate (CAS 108-65-6), also known as 2-methoxy-1-methylethyl acetate, is a colorless liquid with a boiling point of 145.8°C and a flash point of 33°C . It is classified as a flammable liquid (GHS02) and may cause drowsiness or dizziness (H336) . Its primary applications include use as a solvent in industrial formulations, stabilized with additives like 2,6-di-tert-butyl-4-methylphenol (BHT) to enhance shelf life . Key properties include:

Properties

CAS No. |

100144-93-2 |

|---|---|

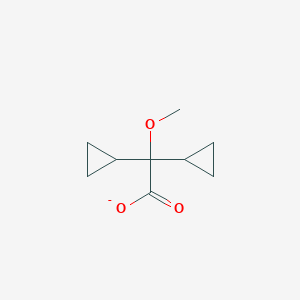

Molecular Formula |

C9H13O3- |

Molecular Weight |

169.20 g/mol |

IUPAC Name |

2,2-dicyclopropyl-2-methoxyacetate |

InChI |

InChI=1S/C9H14O3/c1-12-9(8(10)11,6-2-3-6)7-4-5-7/h6-7H,2-5H2,1H3,(H,10,11)/p-1 |

InChI Key |

KFGILKSTYIHLMY-UHFFFAOYSA-M |

Canonical SMILES |

COC(C1CC1)(C2CC2)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclopropyl(methoxy)acetate typically involves the esterification of dicyclopropylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

[ \text{Dicyclopropylacetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dicyclopropyl(methoxy)acetate, like other esters, can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be cleaved in the presence of water and an acid or base catalyst, yielding dicyclopropylacetic acid and methanol.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis uses a strong acid like hydrochloric acid (HCl) and water, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide (NaOH).

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used.

Major Products

Hydrolysis: Dicyclopropylacetic acid and methanol.

Reduction: Dicyclopropylmethanol.

Transesterification: A new ester and methanol.

Scientific Research Applications

Dicyclopropyl(methoxy)acetate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

Industry: Used in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of dicyclopropyl(methoxy)acetate in biological systems involves its hydrolysis by esterases to produce dicyclopropylacetic acid and methanol. The dicyclopropylacetic acid can then interact with various molecular targets, potentially affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Methoxypropylacetate with three related compounds:

Ecological and Regulatory Profiles

- In contrast, Ethylene Glycol Methyl Ether Acetate is regulated under stricter guidelines due to its reproductive hazards .

- Regulatory Status: Methoxypropylacetate complies with EU REACH regulations, while 2,3-Dihydroxypropyl Acetate lacks comprehensive toxicological data, limiting its industrial adoption .

Research Findings and Limitations

- Data Gaps: Toxicological profiles for 2,3-Dihydroxypropyl Acetate and Methyl 2-Hydroxyacetate remain incomplete, necessitating further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.